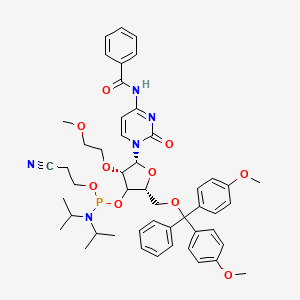

2'-O-MOE-rC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H58N5O10P |

|---|---|

Molecular Weight |

908.0 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44?,45+,47-,65?/m1/s1 |

InChI Key |

IAFVTVZPQIFRAU-WTXDFKPFSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of 2'-O-MOE-rC

An In-depth Technical Guide to 2'-O-Methoxyethyl-Ribocytidine (2'-O-MOE-rC)

Introduction

The landscape of nucleic acid therapeutics has been significantly shaped by chemical modifications that enhance the drug-like properties of oligonucleotides. Among the most successful of these are the second-generation antisense modifications, with 2'-O-(2-methoxyethyl) (2'-O-MOE) being a cornerstone. This modification, when applied to a ribocytidine (rC) nucleoside, creates this compound, a building block that imparts superior nuclease resistance, high binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its key properties, relevant quantitative data, and the experimental protocols for its synthesis and incorporation into oligonucleotides.

Chemical Structure

The nomenclature "this compound" describes a cytidine (B196190) ribonucleoside where the hydroxyl group at the 2' position of the ribose sugar is replaced by a 2-methoxyethyl ether group (-O-CH₂CH₂-O-CH₃).

Core Nucleoside Structure

The fundamental structure consists of two key components:

-

Cytosine: The pyrimidine (B1678525) nucleobase.

-

Ribose Sugar: A five-carbon sugar ring. The defining feature is the ether linkage at the 2' carbon, connecting it to a 2-methoxyethyl group. This modification is crucial for the molecule's enhanced properties. Structural studies have shown that the 2'-O-MOE group projects into the minor groove of a nucleic acid duplex.[4]

Phosphoramidite (B1245037) for Oligonucleotide Synthesis

For incorporation into a growing oligonucleotide chain via automated solid-phase synthesis, the this compound nucleoside is converted into a phosphoramidite building block. This involves the addition of several protecting groups to prevent unwanted side reactions:

-

5'-O-DMT (Dimethoxytrityl): A bulky acid-labile group that protects the 5'-hydroxyl function. It is removed at the beginning of each coupling cycle to allow the chain to be extended.

-

N⁴-Benzoyl (Bz): An acyl group that protects the exocyclic amine of the cytosine base. This prevents the amine from reacting during the phosphoramidite coupling steps.

-

3'-CE Phosphoramidite: A diisopropylamino phosphine (B1218219) group protected by a β-cyanoethyl (CE) group. This is the reactive moiety at the 3' position that, upon activation, forms a new phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The full chemical name for the synthesis-ready building block is 5'-O-DMT-N⁴-Benzoyl-2'-O-(2-methoxyethyl)cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modification of Ribonucleosides

The 2'-O-methoxyethyl (2'-O-MOE) modification represents a cornerstone of second-generation antisense oligonucleotide (ASO) technology, offering a potent combination of enhanced biophysical properties and a favorable safety profile. This modification has been instrumental in the development of several approved nucleic acid therapeutics and continues to be a vital tool in drug discovery. This guide provides a comprehensive overview of 2'-O-MOE chemistry, its impact on oligonucleotide properties, its mechanisms of action, and the experimental protocols used for its evaluation.

Core Concepts of 2'-O-MOE Modification

The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of a ribonucleoside with a methoxyethyl group (-O-CH₂CH₂-OCH₃).[1] This seemingly simple alteration confers a suite of desirable characteristics that overcome many of the limitations of first-generation antisense agents, such as unmodified phosphorothioate (B77711) (PS) oligodeoxynucleotides.

Key Advantages:

-

Increased Binding Affinity : 2'-O-MOE modification significantly enhances the binding affinity of an oligonucleotide to its complementary RNA target.[1][2][3][][5]

-

Superior Nuclease Resistance : The modification provides robust protection against degradation by cellular nucleases, leading to a longer half-life in vivo.[1][2][3][6]

-

Reduced Toxicity : Compared to earlier chemistries, 2'-O-MOE ASOs generally exhibit an improved tolerability profile with lower non-specific protein binding and reduced pro-inflammatory effects.[2][3][7]

-

Favorable Pharmacokinetics : The combination of stability and specific chemical properties results in better tissue distribution and residence time.[2]

The structural consequence of the 2'-O-MOE modification is a conformational preference for the C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1][8] This "pre-organization" of the sugar moiety reduces the entropic penalty of hybridization, contributing to the observed increase in thermal stability of the ASO-RNA duplex.[9][10]

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. researchgate.net [researchgate.net]

- 3. idtdna.com [idtdna.com]

- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 7. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: thermodynamic and kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of 2'-O-Methoxyethyl (2'-O-MOE) Modified RNA: A Technical Guide

This guide provides an in-depth overview of the core biophysical properties of 2'-O-methoxyethyl (2'-O-MOE) modified RNA, a second-generation nucleic acid analog pivotal in the development of oligonucleotide therapeutics, particularly antisense oligonucleotides (ASOs). For researchers, scientists, and drug development professionals, this document outlines the key characteristics, experimental evaluation protocols, and mechanisms of action of 2'-O-MOE modified oligonucleotides.

Core Biophysical Properties

The introduction of a 2'-O-methoxyethyl modification to an RNA nucleotide confers several advantageous biophysical properties that enhance its therapeutic potential. These properties primarily include increased binding affinity to target RNA, enhanced nuclease resistance, and specific structural conformations.

Binding Affinity

A critical feature of 2'-O-MOE modification is the significant enhancement of binding affinity to complementary RNA strands. This is quantified by the increase in the melting temperature (Tm) of the duplex, with each 2'-O-MOE modification contributing to a more stable heteroduplex.[][2] The increased thermodynamic stability is attributed to the pre-organization of the ribose sugar in a C3'-endo pucker conformation, which is favorable for A-form RNA-like duplexes.[][3] This rigid conformation is further stabilized by gauche effects and extensive hydration of the 2'-O-MOE group.[]

Nuclease Resistance

Unmodified RNA is rapidly degraded by nucleases in a biological environment. The 2'-O-MOE modification provides substantial protection against nuclease-mediated degradation, thereby increasing the in vivo stability and half-life of the oligonucleotide.[][4] This enhanced resistance is due to the replacement of the nucleophilic 2'-hydroxyl group, a key recognition site for many nucleases, with the bulkier 2'-O-methoxyethyl group.[][5] This steric hindrance impedes the enzymatic cleavage of the phosphodiester backbone.

Structural Characteristics

Structurally, the 2'-O-MOE modification locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form helices, the typical conformation of RNA-RNA and RNA-DNA duplexes.[][6] Crystal structures of fully modified 2'-O-MOE RNA duplexes have revealed that the methoxyethyl substituent is well-hydrated and projects into the minor groove.[6][7] This specific conformation and hydration pattern are believed to contribute to both the high binding affinity and the increased nuclease resistance.[7]

Quantitative Data Summary

The following tables summarize the key quantitative biophysical data for 2'-O-MOE modified oligonucleotides.

| Property | Value | Reference |

| Change in Melting Temperature (ΔTm) per Modification | +0.9 to +1.6 °C | [][2] |

| Sugar Pucker Conformation | C3'-endo (RNA-like) | [][3][6] |

| Helix Type | A-form | [] |

Mechanism of Action of 2'-O-MOE Modified Antisense Oligonucleotides

2'-O-MOE modified oligonucleotides are widely used in antisense technology to modulate gene expression. They can act through two primary mechanisms: RNase H-mediated degradation and steric hindrance.

RNase H-Mediated Degradation

For this mechanism, a "gapmer" design is typically employed. A central block of DNA nucleotides is flanked by 2'-O-MOE modified nucleotides.[5][8] When the ASO binds to the target mRNA, the central DNA:RNA heteroduplex is recognized and cleaved by the enzyme RNase H1.[8][9] The 2'-O-MOE "wings" enhance binding affinity and provide nuclease resistance, while the DNA "gap" is necessary for RNase H activity.[5][8]

Steric Hindrance

When an ASO is fully modified with 2'-O-MOE, it does not support RNase H activity.[2][8] Instead, these ASOs act via a steric hindrance mechanism. By binding to a specific site on a pre-mRNA or mRNA, they can physically block the binding of cellular machinery involved in splicing or translation, thereby modulating protein expression.[2][8] For example, they can be used as splice-switching oligonucleotides (SSOs) to correct splicing defects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biophysical properties of 2'-O-MOE modified oligonucleotides.

Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol determines the thermal stability of the duplex formed between the 2'-O-MOE modified oligonucleotide and its complementary RNA target.

Methodology:

-

Oligonucleotide Preparation:

-

Synthesize and purify the 2'-O-MOE modified oligonucleotide and its complementary RNA strand.

-

Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.

-

Prepare equimolar solutions of the modified oligonucleotide and its complement in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

-

Annealing:

-

Mix the equimolar solutions of the two strands.

-

Heat the mixture to 90-95°C for 5-10 minutes to denature any secondary structures.

-

Allow the solution to cool slowly to room temperature over 1-2 hours to facilitate duplex formation.

-

-

Tm Measurement:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).

-

Record the absorbance at each temperature increment.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have denatured. This is typically calculated from the first derivative of the melting curve.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the duplex formed by the 2'-O-MOE modified oligonucleotide and its RNA target.

Methodology:

-

Sample Preparation:

-

Prepare an annealed duplex sample as described in the thermal denaturation protocol.

-

The final concentration of the duplex should be in the range of 3-5 µM.

-

Prepare a buffer blank containing the same buffer used for the sample.

-

-

Instrument Setup:

-

Use a CD spectropolarimeter.

-

Set the wavelength range, typically from 320 nm to 200 nm.

-

Set other parameters such as bandwidth, scan speed, and number of accumulations.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer blank first.

-

Record the CD spectrum of the oligonucleotide duplex sample.

-

Subtract the buffer spectrum from the sample spectrum to obtain the final CD spectrum of the duplex.

-

-

Data Analysis:

-

The resulting CD spectrum is characteristic of the duplex conformation. An A-form helix, typical for 2'-O-MOE RNA:RNA duplexes, will show a positive peak around 260-270 nm and a negative peak around 210 nm.

-

In Vitro Nuclease Resistance Assay

This assay evaluates the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases.

Methodology:

-

Oligonucleotide Preparation:

-

Prepare the 2'-O-MOE modified oligonucleotide and an unmodified control oligonucleotide.

-

The oligonucleotides are typically 5'-end labeled with a radioactive (e.g., ³²P) or fluorescent tag for visualization.

-

-

Nuclease Digestion:

-

Incubate the labeled oligonucleotides with a nuclease source, such as snake venom phosphodiesterase (for exonuclease activity) or serum/cellular extracts (to simulate a biological environment).

-

Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction at each time point by adding a stop solution (e.g., containing a chelating agent like EDTA and a denaturant like formamide).

-

-

Analysis:

-

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the intact oligonucleotide and any degradation products using autoradiography or fluorescence imaging.

-

-

Data Quantification:

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.

-

ASO Development and Evaluation Workflow

The following diagram illustrates a typical workflow for the development and biophysical evaluation of a 2'-O-MOE modified antisense oligonucleotide.

References

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 5. microsynth.com [microsynth.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

The Genesis and Evolution of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core technological aspects of 2'-O-methoxyethyl (2'-O-MOE) modifications, a cornerstone of modern antisense oligonucleotide (ASO) therapeutics. We will delve into the pivotal experiments that established the utility of this "second-generation" antisense chemistry, present key quantitative data, and provide detailed experimental methodologies for researchers in the field.

A Serendipitous Discovery: The History and Origins of 2'-O-MOE

The journey of 2'-O-MOE modifications began in the mid-1990s out of a pressing need to improve the drug-like properties of first-generation antisense oligonucleotides, which primarily utilized a phosphorothioate (B77711) (PS) backbone. While PS modifications conferred a degree of nuclease resistance, they were often associated with lower binding affinity to target RNA and certain toxicities.[1][2]

The breakthrough came from a research collaboration between Ciba-Geigy Ltd. (now Novartis) and Isis Pharmaceuticals. In a landmark 1995 paper published in Helvetica Chimica Acta, chemist Pierre Martin described the synthesis of various 2'-O-alkylated ribonucleosides.[3][4][5] The goal was to develop a modification that would be compatible with solid-phase synthesis, enhance nuclease resistance, and maintain or improve hybridization affinity.[3][5]

While exploring different 2'-O-alkoxyalkyl substitutions, researchers made a surprising discovery.[6] Unlike simple 2'-alkoxy modifications where increased chain length improved nuclease resistance but decreased binding affinity, the 2'-O-methoxyethyl (MOE) group provided a significant increase in both nuclease resistance and binding affinity to the target RNA.[6] Martin's paper aptly described these as "überraschende Eigenschaften" – surprising properties.[3][5]

This discovery marked the advent of second-generation antisense technology.[1][7] The 2'-O-MOE modification was found to pre-organize the sugar moiety into a C3'-endo pucker conformation, which is structurally favorable for binding to the A-form helix of RNA.[8][9] This conformational rigidity enhances the thermodynamic stability of the oligonucleotide-RNA duplex.[9] Subsequent studies demonstrated that 2'-O-MOE modifications also led to decreased non-specific protein binding and reduced toxicity compared to PS oligonucleotides.[1][6]

These favorable characteristics have made 2'-O-MOE a foundational chemistry in the field of oligonucleotide therapeutics, leading to the development and approval of several ASO drugs, including Mipomersen, Inotersen, and Nusinersen.[7][8]

Core Properties and Quantitative Analysis

The superior pharmacological profile of 2'-O-MOE modified oligonucleotides is substantiated by quantitative data from numerous studies. These data highlight improvements in binding affinity, nuclease resistance, and in vivo potency.

Binding Affinity (Thermal Stability)

The introduction of 2'-O-MOE modifications significantly enhances the thermal stability of duplexes formed with target RNA. This is typically measured as the change in melting temperature (ΔTm).

| Modification Comparison | Sequence Context | ΔTm per Modification (°C) | Reference Duplex Tm (°C) | 2'-O-MOE Duplex Tm (°C) |

| 2'-O-MOE vs. Unmodified | General | +0.9 to +1.6 | Not specified | Not specified |

| 2'-O-MOE vs. Unmodified | U14/A14 | Not specified | 24 | 40 |

| 2'-O-MOE vs. LNA | PTEN ASO (14-mer) | Not applicable | 65.1 (LNA) | 65.4 |

Table 1: Comparative thermal stability data for 2'-O-MOE modified oligonucleotides.[9][10][11][12]

Nuclease Resistance

A critical attribute of therapeutic oligonucleotides is their stability in biological fluids. 2'-O-MOE modifications provide robust protection against degradation by nucleases.

| Oligonucleotide Chemistry | Biological Matrix / Condition | Time Point | Percentage of Intact Oligonucleotide |

| Phosphorothioate ODN (ISIS 2302) | Rat Gastrointestinal Contents | 8 hours | 0% (only metabolites recovered) |

| Partial 2'-O-MOE PS (ISIS 14725) | Rat Gastrointestinal Contents | 8 hours | ~50% |

| Full 2'-O-MOE PS (ISIS 11159) | Rat Gastrointestinal Contents | 8 hours | 100% (no metabolites observed) |

| Full 2'-O-MOE PO (ISIS 16952) | Rat Gastrointestinal Contents | 8 hours | 100% (no metabolites observed) |

Table 2: In vivo stability of 2'-O-MOE modified oligonucleotides following intraduodenal administration in rats.[3]

In Vitro and In Vivo Potency

The enhanced binding affinity and stability of 2'-O-MOE ASOs translate to improved potency in cell-based assays and in animal models. This is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective dose (ED50).

| ASO Target | ASO Chemistry | Assay Type | IC50 (nM) | ED50 (mg/kg) |

| PTEN mRNA | 2-10-2 MOE Gapmer (14-mer) | Transfection in bEND cells | 1.8 | 29 |

| PTEN mRNA | 5-10-5 MOE Gapmer (20-mer) | Transfection in bEND cells | 0.8 | 9.5 |

| PTEN mRNA | 2-10-2 LNA Gapmer (14-mer) | Transfection in bEND cells | 0.8 | 6 |

| CTNNB1 mRNA | 2'-O-MOE Gapmers | Not specified | Consistently more effective than 2'-OMe | Not specified |

Table 3: Potency of 2'-O-MOE gapmer ASOs in vitro and in vivo.[11][12][13]

Pharmacokinetic Properties

2'-O-MOE modifications, typically in combination with a phosphorothioate backbone, result in favorable pharmacokinetic profiles, characterized by rapid tissue distribution and long tissue half-lives.

| Compound | Species | Administration Route | Key Pharmacokinetic Parameter | Value |

| Mipomersen | Humans, Monkeys, Rats, Mice | Subcutaneous | Plasma and tissue terminal elimination half-life | ~30 days |

| 2'-O-MOE PS ASOs | Rats | Intravenous | Plasma Clearance | Dominated by tissue distribution |

| 2'-O-MOE PO ASO | Rats | Intravenous | Plasma Clearance | 10-fold more rapid than PS version |

Table 4: Summary of pharmacokinetic properties of 2'-O-MOE modified oligonucleotides.[1][6]

Key Experimental Methodologies

This section provides detailed protocols for the synthesis and evaluation of 2'-O-MOE modified oligonucleotides, synthesized from multiple sources.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides (Phosphoramidite Method)

The synthesis of 2'-O-MOE oligonucleotides is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite (B1245037) chemistry cycle.

Materials:

-

2'-O-MOE phosphoramidites (A, G, 5-Me-C, T/U)

-

DNA phosphoramidites (for gapmer synthesis)

-

Controlled Pore Glass (CPG) solid support, pre-loaded with the first nucleoside

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Capping solution A (Acetic anhydride (B1165640) in THF/lutidine) and B (N-Methylimidazole in THF)

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

-

Acetonitrile (synthesis grade)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

Protocol:

-

Support Preparation: The synthesis begins with the first nucleoside attached to the CPG solid support, typically within a synthesis column.

-

Cycle 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be measured to monitor coupling efficiency.

-

Coupling: The next 2'-O-MOE or DNA phosphoramidite is activated by the activator solution and then passed through the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) or phosphorothioate triester using the oxidizing solution (for phosphorothioate backbones, a sulfurizing agent is used instead).

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature.

-

Purification: The final product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length oligonucleotide from shorter sequences and other impurities.

Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum.

Materials:

-

2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified, PS modified)

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water and buffers (e.g., PBS)

-

Stop solution (e.g., EDTA, formamide)

-

Polyacrylamide gel (denaturing) and electrophoresis apparatus

-

Gel staining agent (e.g., SYBR Gold) or radiolabeling (32P) for visualization

Protocol:

-

Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water or buffer to a known concentration.

-

Incubation: Incubate the oligonucleotide (e.g., at a final concentration of 1-5 µM) in a solution containing a high percentage of serum (e.g., 90% FBS) at 37°C.

-

Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: The reaction in each aliquot is stopped by adding the stop solution and immediately freezing or heating.

-

Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The integrity of the oligonucleotide is visualized by staining or autoradiography.

-

Quantification: The percentage of intact oligonucleotide at each time point is quantified by densitometry of the gel bands. The half-life (t1/2) of the oligonucleotide can then be calculated.

Thermal Melting (Tm) Analysis

This experiment measures the temperature at which 50% of the oligonucleotide duplex dissociates, providing a measure of its thermal stability and binding affinity.

Materials:

-

Modified oligonucleotide and its complementary RNA strand

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Protocol:

-

Duplex Formation: Equimolar amounts of the oligonucleotide and its complementary RNA strand are mixed in the melting buffer to a final concentration of approximately 2 µM.

-

Annealing: The solution is heated to a high temperature (e.g., 85-90°C) for 5-10 minutes to ensure complete dissociation of any secondary structures, and then slowly cooled to room temperature to allow for duplex formation.

-

Melting Curve Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased (e.g., at a rate of 1.0 °C/minute) from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C).

-

Tm Determination: The melting temperature (Tm) is determined as the peak of the first derivative of the melting curve (dA/dT vs. Temperature) or as the temperature at which the normalized absorbance is 0.5.

In Vitro ASO Activity Assay (Target mRNA Reduction)

This cell-based assay quantifies the ability of a 2'-O-MOE gapmer ASO to reduce the expression of its target mRNA.

Materials:

-

Cultured cells expressing the target gene

-

2'-O-MOE gapmer ASO and control ASOs (e.g., scrambled sequence)

-

Transfection reagent (e.g., Lipofectamine) or method for gymnotic delivery

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcription reagents

-

Primers and probes for quantitative real-time PCR (qRT-PCR)

-

qRT-PCR instrument

Protocol:

-

Cell Plating: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

ASO Transfection: Prepare complexes of the ASO and transfection reagent according to the manufacturer's protocol. Add the complexes to the cells at various concentrations to generate a dose-response curve. For gymnotic delivery (free uptake), add the ASO directly to the culture medium.

-

Incubation: Incubate the cells with the ASO for a predetermined period (e.g., 24-72 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Convert the extracted RNA to cDNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using primers and probes specific for the target mRNA and a housekeeping gene (for normalization).

-

Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells. Determine the IC50 value from the dose-response curve.

Visualizing the Core Concepts

Diagrams are essential for understanding the workflows and mechanisms of action related to 2'-O-MOE technology.

Solid-Phase Oligonucleotide Synthesis Workflow

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Mechanism of Action: RNase H-Mediated Degradation

Caption: RNase H activation by a 2'-O-MOE gapmer ASO.

In Vitro ASO Screening Workflow

Caption: Workflow for in vitro screening of ASO activity.

Conclusion

The discovery of 2'-O-methoxyethyl modifications was a pivotal moment in the history of oligonucleotide therapeutics. The unique combination of enhanced nuclease resistance, high binding affinity, and a favorable safety profile propelled ASO technology from a research tool to a powerful therapeutic platform. The principles and methodologies outlined in this guide provide a foundation for researchers and drug developers working to harness the potential of 2'-O-MOE chemistry to create the next generation of genetic medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ein neuer Zugang zu 2′‐O‐Alkylribonucleosiden und Eigenschaften deren Oligonucleotide | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. idtdna.com [idtdna.com]

Understanding the Hydrophobicity of 2'-O-Methoxyethyl (2'-O-MOE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2'-O-methoxyethyl (2'-O-MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics, striking a crucial balance between enhanced stability, high binding affinity for target RNA, and a favorable safety profile.[1][2][3] A key physicochemical property influencing these pharmacological characteristics is hydrophobicity. This technical guide provides a comprehensive overview of the hydrophobicity of 2'-O-MOE modifications, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1] This alteration significantly increases the lipophilicity of the oligonucleotide compared to its unmodified or even 2'-O-methyl (2'-O-Me) counterparts.[1][4] This increased hydrophobicity is associated with improved protein binding, which can enhance tissue distribution and cellular uptake, while also contributing to a reduction in non-specific protein binding that can lead to toxicity.[1]

Data Presentation: Quantitative Analysis of Hydrophobicity

The hydrophobicity of a molecule can be quantified using the partition coefficient (logP) or the distribution coefficient (logD), which describe its distribution between an organic and an aqueous phase. A higher logP or logD value indicates greater hydrophobicity. The XLogP3 value is a computationally derived prediction of the logP.

Below is a comparative summary of the calculated hydrophobicity (XLogP3) for 2'-O-MOE and 2'-O-Me modified uridine (B1682114) and adenosine.

| Nucleoside Modification | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 2'-O-Methyluridine | C10H14N2O6 | 258.23 | -1.4 | [5] |

| 2'-O-Methoxyethyl-uridine | C12H18N2O7 | 302.28 | -1.6 | [6] |

| 2'-O-Methyladenosine | C11H15N5O4 | 281.27 | -1.1 | |

| 2'-O-Methoxyethyladenosine | C13H19N5O5 | 325.32 | -0.8 | [7][8] |

Note: XLogP3 values for 2'-O-Methyladenosine and 2'-O-Methoxyethyladenosine are estimated based on available data and chemical principles, as direct database entries were not found.

Experimental Protocols

Quantification of Oligonucleotide Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying oligonucleotides based on their hydrophobicity. The following protocol provides a general guideline for the analysis of 2'-O-MOE modified oligonucleotides.

Objective: To determine the retention time of a 2'-O-MOE modified oligonucleotide as a measure of its relative hydrophobicity.

Materials:

-

Reversed-phase HPLC system with a UV detector

-

C8 or C18 reverse-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)

-

Oligonucleotide sample dissolved in nuclease-free water

Procedure:

-

Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

-

Sample Injection: Inject the oligonucleotide sample onto the column.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 60% B over 30 minutes.

-

Detection: Monitor the elution of the oligonucleotide at 260 nm.

-

Data Analysis: The retention time of the main peak corresponding to the full-length oligonucleotide is recorded. Longer retention times indicate greater hydrophobicity.

Expected Results: 2'-O-MOE modified oligonucleotides will exhibit longer retention times compared to their unmodified or 2'-O-Me modified counterparts of the same sequence, reflecting their increased hydrophobicity.

Synthesis of 2'-O-MOE Phosphoramidites

The synthesis of 2'-O-MOE modified oligonucleotides begins with the preparation of the corresponding phosphoramidite (B1245037) building blocks. The following is a generalized protocol for the synthesis of a 2'-O-MOE phosphoramidite.

Objective: To synthesize a 5'-O-DMT-2'-O-MOE-N-protected-nucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

Materials:

-

N-protected nucleoside

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous solvents (e.g., pyridine, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

2'-O-Alkylation: React the N-protected nucleoside with tris(2-methoxyethyl)borate in the presence of a suitable acid catalyst to introduce the 2'-O-methoxyethyl group.

-

5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with DMT-Cl in anhydrous pyridine.

-

Purification: Purify the 5'-O-DMT-2'-O-MOE-N-protected nucleoside by silica gel column chromatography.

-

Phosphitylation: React the purified nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

-

Final Purification and Characterization: Purify the final phosphoramidite product by chromatography and characterize it using techniques such as 31P NMR and mass spectrometry.

Measurement of Melting Temperature (Tm)

The melting temperature (Tm) of an oligonucleotide duplex is the temperature at which half of the duplex dissociates into single strands. It is a measure of the stability of the duplex, which is influenced by the hydrophobicity and conformational properties of the modifications.

Objective: To determine the Tm of a duplex containing a 2'-O-MOE modified oligonucleotide.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Complementary RNA or DNA strand

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

-

Nuclease-free water

Procedure:

-

Sample Preparation: Dissolve the 2'-O-MOE oligonucleotide and its complementary strand in the annealing buffer to a final concentration of, for example, 1 µM each.

-

Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature to allow for duplex formation.

-

Melting Curve Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).

-

Data Analysis: The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.

Expected Results: Duplexes containing 2'-O-MOE modifications will generally exhibit a higher Tm compared to unmodified DNA:RNA duplexes, indicating increased thermal stability.[1]

Visualizations of Key Pathways and Workflows

Cellular Uptake of 2'-O-MOE Antisense Oligonucleotides

The cellular uptake of ASOs is a complex process primarily mediated by receptor-mediated endocytosis. Scavenger receptors have been implicated in the uptake of phosphorothioate-modified oligonucleotides.[9][10][11] The following diagram illustrates a generalized pathway for the cellular uptake of 2'-O-MOE ASOs.

Caption: A simplified workflow of 2'-O-MOE ASO cellular uptake via clathrin-mediated endocytosis.

RNase H-Mediated Degradation of Target mRNA

A primary mechanism of action for many 2'-O-MOE ASOs, particularly "gapmers," is the recruitment of RNase H1 to the ASO-mRNA duplex, leading to the degradation of the target mRNA.

Caption: The mechanism of RNase H1 activation by a gapmer ASO leading to target mRNA degradation.

Experimental Workflow for ASO Toxicity Assessment

Evaluating the potential toxicity of ASO candidates is a critical step in drug development. This workflow outlines a general approach for assessing ASO-induced toxicity.

Caption: A general workflow for the preclinical safety assessment of antisense oligonucleotides.

Conclusion

The 2'-O-MOE modification imparts a degree of hydrophobicity to oligonucleotides that is critical for their therapeutic success. This property enhances their stability and binding affinity, while contributing to a favorable pharmacokinetic and safety profile. Understanding the nuances of 2'-O-MOE's hydrophobicity, through both quantitative measures and its impact on biological interactions, is essential for the rational design and development of next-generation antisense therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers working to harness the full potential of this important chemical modification.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 3. microsynth.com [microsynth.com]

- 4. shodex.com [shodex.com]

- 5. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2'-O-(2-Methoxyethyl)-uridine | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Scavenger Receptors Mediate Cellular Uptake of Polyvalent Oligonucleotide-Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of the macrophage scavenger receptor in immune stimulation by bacterial DNA and synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of 2'-O-MOE Gapmer Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the design and application of 2'-O-Methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). These second-generation ASOs represent a significant advancement in therapeutic oligonucleotide technology, offering enhanced efficacy, stability, and a favorable safety profile for the targeted degradation of messenger RNA (mRNA).

Introduction to 2'-O-MOE Gapmers

2'-O-MOE gapmers are chimeric antisense oligonucleotides designed to specifically bind to a target mRNA sequence and induce its degradation through the action of RNase H.[1][2] Their design is characterized by a central "gap" of deoxyribonucleotides, which is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[3][4] This unique structure provides a combination of high binding affinity, enhanced nuclease resistance, and potent gene silencing activity.

The 2'-O-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, is a hallmark of second-generation ASOs.[5][6] This modification confers several advantageous properties, including increased stability against nuclease degradation, a higher binding affinity for target RNA, and reduced immunostimulatory effects compared to earlier-generation ASOs.[6][7]

Mechanism of Action: RNase H-Mediated Degradation

The primary mechanism of action for 2'-O-MOE gapmers is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex.[1][8] The process unfolds as follows:

-

Hybridization: The 2'-O-MOE gapmer binds to its complementary target mRNA sequence with high specificity.

-

RNase H Recognition: The central DNA gap of the gapmer forms an RNA:DNA hybrid with the target mRNA. This hybrid structure is recognized by RNase H1.[9]

-

RNA Cleavage: RNase H1 cleaves the phosphodiester backbone of the mRNA strand within the heteroduplex region.[1]

-

mRNA Degradation: The cleaved mRNA is subsequently degraded by cellular exonucleases, leading to a reduction in the corresponding protein translation.[1]

The 2'-O-MOE modifications in the wings of the gapmer do not support RNase H activity, thereby protecting the ASO itself from degradation and ensuring that cleavage is directed specifically to the target mRNA.[10]

Figure 1: Mechanism of RNase H-mediated mRNA degradation by a 2'-O-MOE gapmer.

Core Design Principles

The design of an effective 2'-O-MOE gapmer involves careful consideration of its chemical composition and structure to optimize potency, specificity, and safety.

Chemical Modifications

-

2'-O-Methoxyethyl (2'-O-MOE) Wings: The 2'-O-MOE modification in the flanking regions (typically 2-5 nucleotides on each side) is crucial for several reasons:

-

Nuclease Resistance: It protects the oligonucleotide from degradation by cellular nucleases, significantly increasing its half-life.[6]

-

Binding Affinity: It enhances the binding affinity of the ASO to its target RNA, leading to increased potency.[5] Each 2'-O-MOE modification can increase the melting temperature (Tm) by approximately 0.9 to 1.6 °C.[6]

-

Reduced Toxicity: Compared to other high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-O-MOE modifications generally exhibit a better safety profile with a lower risk of hepatotoxicity.[11]

-

-

Deoxyribonucleotide (DNA) Gap: The central gap, typically consisting of 8-10 unmodified DNA nucleotides, is essential for RNase H recognition and cleavage of the target mRNA.[1][8]

-

Phosphorothioate (B77711) (PS) Backbone: The entire oligonucleotide backbone is typically modified with phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom.[12] This modification provides substantial resistance to nuclease degradation and enhances protein binding, which can improve the pharmacokinetic properties of the ASO.[12]

Figure 2: Schematic representation of a 2'-O-MOE gapmer's structure.

Quantitative Design Parameters

The following table summarizes key quantitative parameters that are critical in the design and evaluation of 2'-O-MOE gapmers.

| Parameter | Description | Typical Values/Observations | Citation(s) |

| Melting Temperature (Tm) | The temperature at which 50% of the ASO is dissociated from its target RNA. A higher Tm indicates greater binding affinity. | Increase of 0.9-1.6 °C per 2'-O-MOE modification. | [6] |

| In Vitro Potency (IC50) | The concentration of ASO required to achieve 50% knockdown of the target mRNA in cell culture. | Generally in the low nanomolar range. LNA gapmers can have lower IC50 values but may have higher toxicity. | [5][11][13] |

| In Vivo Efficacy (ED50) | The dose of ASO required to achieve 50% reduction of the target mRNA in a specific tissue in animal models. | Typically in the range of 2-5 mg/kg for potent gapmers. | [14][15] |

| Nuclease Resistance (Half-life) | The time it takes for 50% of the ASO to be degraded in serum or tissue. | Phosphorothioate and 2'-O-MOE modifications significantly increase the half-life to >72 hours in 10% fetal bovine serum. | [2][16] |

Experimental Evaluation of 2'-O-MOE Gapmers

A rigorous experimental workflow is essential to validate the efficacy and safety of newly designed 2'-O-MOE gapmers.

Figure 3: A generalized experimental workflow for the development of 2'-O-MOE gapmers.

Detailed Experimental Protocols

Objective: To confirm that the gapmer can induce RNase H-mediated cleavage of the target RNA.

Methodology:

-

Substrate Preparation: Synthesize the 2'-O-MOE gapmer and a complementary target RNA oligonucleotide, which is typically labeled with a fluorescent dye (e.g., 5'-FAM).

-

Annealing: Mix the gapmer and the labeled RNA target in an annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 20 mM 2-mercaptoethanol). Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to form the RNA:DNA heteroduplex.[17]

-

Enzyme Reaction: Add recombinant human RNase H1 to the annealed duplex in a reaction buffer containing MgCl2 (e.g., final concentration of 2 mM).[17] Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.[17]

-

Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage of the RNA target will result in the appearance of smaller, faster-migrating fluorescent bands.

Objective: To quantify the dose-dependent reduction of target mRNA in a cellular context.

Methodology:

-

Cell Culture: Plate cells that endogenously express the target gene in a multi-well format (e.g., 96-well plate).

-

Transfection: Introduce the 2'-O-MOE gapmer into the cells. This can be achieved through various methods, including lipofection or gymnosis (free uptake).[10][18] A range of ASO concentrations should be tested to determine the IC50.

-

Incubation: Incubate the cells with the ASO for a sufficient period (e.g., 24-72 hours) to allow for mRNA degradation and turnover.

-

Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA.

-

Gene Expression Analysis: Quantify the levels of the target mRNA and a housekeeping gene (for normalization) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[18]

-

Data Analysis: Calculate the percentage of mRNA knockdown relative to a negative control (e.g., untreated cells or cells treated with a scrambled control ASO). Plot the percentage of knockdown against the ASO concentration to determine the IC50 value.

Objective: To assess the resistance of the 2'-O-MOE gapmer to nuclease degradation in a biological fluid.

Methodology:

-

Incubation: Incubate the 2'-O-MOE gapmer in a solution containing serum (e.g., 10% fetal bovine serum or human serum) at 37°C.[2][19]

-

Time Points: Collect aliquots of the reaction at various time points (e.g., 0, 1, 6, 12, 24, 48, 72 hours).[2]

-

Sample Preparation: Stop the degradation at each time point, for example, by adding a denaturing loading dye and freezing the sample.[19]

-

Analysis: Analyze the integrity of the ASO at each time point using PAGE and a suitable staining method (e.g., Stains-All). The amount of full-length, intact ASO is quantified at each time point.

-

Half-life Calculation: Determine the half-life of the ASO by plotting the percentage of intact ASO versus time.

Objective: To determine the thermal stability of the ASO:RNA duplex.

Methodology:

-

Sample Preparation: Mix equimolar amounts of the 2'-O-MOE gapmer and its complementary RNA target in a buffer solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[20]

-

Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.

-

Data Acquisition: Record the absorbance at regular temperature intervals to generate a melting curve (absorbance vs. temperature).

-

Tm Determination: The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus of the melting curve. This can be determined from the peak of the first derivative of the melting curve.[21]

Case Studies: Downstream Signaling Pathways

The targeted knockdown of specific mRNAs by 2'-O-MOE gapmers can have profound effects on cellular signaling pathways.

Targeting Bcl-2 in the Apoptosis Pathway

B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein. Downregulation of Bcl-2 using antisense oligonucleotides can sensitize cancer cells to apoptosis.[22][23] The knockdown of Bcl-2 mRNA leads to a decrease in Bcl-2 protein levels, which in turn disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This can lead to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[9]

References

- 1. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugging the lncRNA MALAT1 via LNA gapmeR ASO inhibits gene expression of proteasome subunits and triggers anti-multiple myeloma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 9. Effect of Bcl-2 antisense oligonucleotide on drug-sensitivity in association with apoptosis in undifferentiated thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 19. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Depletion of Bcl-2 by an antisense oligonucleotide induces apoptosis accompanied by oxidation and externalization of phosphatidylserine in NCI-H226 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of BCL-2 suppression by antisense oligonucleotides on additional regulators of apoptosis compensatory change in non-targeted protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Design of 2'-O-MOE Antisense Oligonucleotides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and application of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified antisense oligonucleotides (ASOs).

Introduction to 2'-O-MOE Antisense Oligonucleotides

2'-O-MOE ASOs are synthetic, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) sequence, leading to the downregulation of the target protein. They are a prominent class of second-generation antisense therapeutics. The 2'-O-MOE modification on the ribose sugar moiety of the nucleotide confers several advantageous properties, including high binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable pharmacokinetic and toxicological profile.

These ASOs typically employ a "gapmer" design, which consists of a central block of deoxynucleotides that are capable of recruiting RNase H, flanked by 2'-O-MOE modified ribonucleotides that protect the oligonucleotide from nuclease degradation and increase binding affinity. The mechanism of action involves the binding of the ASO to its target mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of the heteroduplex, leading to the destruction of the mRNA and subsequent reduction in protein synthesis.

Design Principles for 2'-O-MOE ASOs

The design of effective 2'-O-MOE ASOs requires careful consideration of several factors to ensure high potency, specificity, and minimal toxicity.

2.1. Sequence Selection and Target Site Accessibility

The choice of the target sequence within the mRNA is critical for the efficacy of the ASO. While ASOs can be designed to target various regions of an mRNA, including the 5' untranslated region (UTR), the coding sequence (CDS), and the 3' UTR, the 3' UTR is often a preferred target region. This is because the 3' UTR is generally less structured and contains regulatory elements that can be effectively targeted.

Computational algorithms are frequently used to predict accessible sites on the target mRNA by taking into account the secondary structure of the RNA. These tools help to identify regions where the ASO can bind without being sterically hindered.

2.2. Gapmer Structure

The typical gapmer design of a 2'-O-MOE ASO consists of:

-

A central "gap" of 8-10 deoxynucleotides: This region is critical for RNase H recognition and cleavage of the target mRNA.

-

Flanking "wings" of 2-5 2'-O-MOE modified ribonucleotides: These wings protect the ASO from exonuclease degradation and increase its binding affinity to the target mRNA. The overall length of the ASO is typically 18-21 nucleotides.

2.3. Chemical Modifications

In addition to the 2'-O-MOE modification, other chemical modifications are often incorporated to enhance the properties of the ASO:

-

Phosphorothioate (PS) backbone: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone confers significant resistance to nuclease degradation. This modification is typically applied throughout the entire ASO.

-

5-Methylcytosine (B146107): Replacing cytosine with 5-methylcytosine in CpG dinucleotides can reduce the potential for immunostimulatory effects by minimizing recognition by Toll-like receptor 9 (TLR9).

Table 1: Biophysical and Biological Properties of 2'-O-MOE ASOs

| Property | Deoxynucleotide (DNA) | 2'-O-MOE RNA | 2'-O-MOE ASO (Gapmer) | Reference |

| Binding Affinity (ΔTm/modification) | Baseline | +1.5 to +2.5 °C | High | |

| Nuclease Resistance | Low | High | High | |

| RNase H Activation | Yes | No | Yes | |

| In Vivo Half-life | Minutes | Hours to Days | Weeks |

Experimental Protocols

3.1. In Vitro Screening of 2'-O-MOE ASOs

This protocol describes the steps for transfecting cells with 2'-O-MOE ASOs and subsequently measuring the knockdown of the target mRNA and protein.

Materials:

-

Cells (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

2'-O-MOE ASOs

-

Phosphate-Buffered Saline (PBS)

-

TRIzol Reagent

-

qRT-PCR reagents

-

RIPA buffer

-

BCA Protein Assay Kit

-

Primary and secondary antibodies for Western blotting

Protocol:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

ASO Transfection:

-

For each well, dilute the 2'-O-MOE ASO in Opti-MEM to the desired final concentration (e.g., 10-100 nM).

-

In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted ASO and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Add the ASO-lipid complex to the cells.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Harvesting and Analysis:

-

For mRNA analysis (qRT-PCR):

-

Wash the cells with PBS and lyse them using TRIzol reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH).

-

-

For protein analysis (Western Blot):

-

Wash the cells with PBS and lyse them in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin), followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Table 2: Example of In Vitro Efficacy of a 2'-O-MOE ASO Targeting Gene X

| ASO Concentration (nM) | Target mRNA Reduction (%) | Target Protein Reduction (%) |

| 10 | 45 ± 5 | 30 ± 7 |

| 25 | 72 ± 8 | 65 ± 6 |

| 50 | 91 ± 4 | 88 ± 5 |

| 100 | 95 ± 3 | 92 ± 4 |

Visualizations

4.1. Mechanism of Action of 2'-O-MOE ASOs

Caption: Mechanism of 2'-O-MOE ASO-mediated gene silencing via RNase H.

4.2. Experimental Workflow for In Vitro ASO Screening

Caption: Workflow for evaluating 2'-O-MOE ASO activity in cell culture.

4.3. Example Signaling Pathway Modulation

Caption: ASO-mediated knockdown of a target kinase to inhibit a signaling pathway.

Application Notes and Protocols for Solid-Phase Synthesis of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides have emerged as a significant class of therapeutic molecules, particularly in the realm of antisense technology. The 2'-O-MOE modification offers a favorable combination of increased nuclease resistance, enhanced binding affinity to target RNA, and reduced toxicity compared to unmodified oligonucleotides.[1] This application note provides a detailed protocol for the solid-phase synthesis of 2'-O-MOE oligonucleotides using automated phosphoramidite (B1245037) chemistry, covering the synthesis cycle, cleavage and deprotection, purification, and quality control.

Principle of Solid-Phase Synthesis

Solid-phase oligonucleotide synthesis is an automated, cyclical process that sequentially adds nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG).[2][3] The synthesis proceeds in the 3' to 5' direction and involves four key chemical steps in each cycle: deblocking, coupling, capping, and oxidation.[3]

Materials and Reagents

Reagents for Synthesis Cycle

| Reagent | Function | Typical Concentration & Solvent |

| Deblocking Solution | Removes the 5'-dimethoxytrityl (DMT) protecting group. | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[4] |

| 2'-O-MOE Phosphoramidites | Activated nucleotide building blocks. | 0.1 M in anhydrous acetonitrile (B52724) |

| Activator | Catalyzes the coupling reaction. | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile |

| Capping Solution A | Acetylates unreacted 5'-hydroxyl groups. | Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine[5] |

| Capping Solution B | Catalyzes the capping reaction. | N-Methylimidazole (NMI) in THF[6] |

| Oxidizing Solution | Oxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester. | 0.02 M Iodine in THF/Pyridine/Water[4] |

| Anhydrous Acetonitrile | Washing and reagent solvent. | <30 ppm H₂O |

Reagents for Cleavage and Deprotection

| Reagent | Function |

| AMA Solution | Cleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups. |

Reagents for Purification

| Reagent | Function |

| HPLC Buffer A | Mobile phase for ion-pair reversed-phase HPLC. |

| HPLC Buffer B | Organic mobile phase for elution. |

Experimental Protocols

Automated Solid-Phase Synthesis Cycle

The following protocol is a general guideline for automated solid-phase synthesis of 2'-O-MOE oligonucleotides. Specific parameters may need to be optimized based on the synthesizer and the specific sequence.

| Step | Reagent(s) | Typical Duration | Description |

| 1. Deblocking (Detritylation) | 3% TCA in DCM | 60-90 seconds | The 5'-DMT protecting group is removed from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[5] |

| 2. Coupling | 2'-O-MOE Phosphoramidite + Activator | 6 minutes[7] | The activated 2'-O-MOE phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. |

| 3. Capping | Capping Solution A + Capping Solution B | 30 seconds | Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutant sequences in subsequent cycles.[6] |

| 4. Oxidation | 0.02 M Iodine Solution | 30 seconds | The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[4] |

| Wash Steps | Anhydrous Acetonitrile | Variable | The solid support is washed between each step to remove excess reagents and by-products. |

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Diagram of the Solid-Phase Synthesis Cycle

Caption: Workflow of the automated solid-phase synthesis cycle for 2'-O-MOE oligonucleotides.

Cleavage and Deprotection

-

After completion of the synthesis, the solid support containing the full-length oligonucleotide is transferred to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) to the tube.[8][9]

-

Incubate the mixture at 65°C for 15-20 minutes.[9] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.

-

Allow the tube to cool to room temperature.

-

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator.

-

Resuspend the crude oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water for purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC is a common method for purifying 2'-O-MOE oligonucleotides.

| Parameter | Specification |

| HPLC System | Standard preparative HPLC system with UV detector |

| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min (analytical) to 4.0 mL/min (preparative) |

| Column Temperature | 50-60°C to minimize secondary structures |

| Detection Wavelength | 260 nm |

| Example Gradient | 5-30% B over 30 minutes (This may need to be optimized based on the length and sequence of the oligonucleotide) |

Procedure:

-

Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

Inject the resuspended crude oligonucleotide.

-

Run the gradient to elute the oligonucleotide. The full-length product will typically elute as the major peak.

-

Collect the fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified 2'-O-MOE oligonucleotide.

Data Presentation

Coupling Efficiency and Theoretical Yield

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. A lower coupling efficiency results in a significant decrease in the final product, especially for longer oligonucleotides.

| Oligonucleotide Length (bases) | Theoretical Yield at 98.0% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |

| 10 | 83.4% | 91.4% | 95.6% |

| 20 | 69.5% | 83.5% | 91.4% |

| 30 | 57.7% | 76.1% | 87.3% |

| 40 | 47.9% | 69.0% | 83.5% |

| 50 | 39.8% | 62.5% | 79.9% |

Note: The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). Actual yields will be lower due to losses during cleavage, deprotection, and purification.

Expected Final Yields (Post-Purification)

The final yield of purified 2'-O-MOE oligonucleotides is typically reported in Optical Density (OD) units at 260 nm for smaller scales or in milligrams for larger scales. The following table provides an estimation of expected yields.

| Synthesis Scale | 20-mer Oligonucleotide | 30-mer Oligonucleotide |

| 0.2 µmol | 5 - 10 OD | 3 - 7 OD |

| 1.0 µmol | 25 - 50 OD | 15 - 35 OD |

| 10 µmol | 2 - 5 mg | 1 - 3 mg |

Note: These are estimated yields and can vary significantly based on the sequence, coupling efficiency, and purification method.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | - Inactive phosphoramidites- Wet acetonitrile or other reagents- Inefficient activator | - Use fresh phosphoramidites- Ensure all reagents and solvents are anhydrous- Check the concentration and age of the activator |

| Low Final Yield | - Poor coupling efficiency- Incomplete cleavage or deprotection- Loss during purification | - Optimize synthesis cycle parameters- Ensure fresh AMA solution and appropriate incubation time/temperature- Optimize HPLC purification and fraction collection |

| Presence of Deletion Mutants | - Inefficient capping- Incomplete deblocking | - Ensure fresh capping reagents are used- Optimize deblocking time to ensure complete DMT removal without causing depurination |

| Broad or Multiple Peaks in HPLC | - Oligonucleotide secondary structures- Incomplete deprotection | - Increase HPLC column temperature to 60°C- Ensure complete deprotection by using fresh AMA and appropriate conditions |

Logical Relationship of Troubleshooting

Caption: Troubleshooting logic for solid-phase synthesis of 2'-O-MOE oligonucleotides.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. biotage.com [biotage.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. atdbio.com [atdbio.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

Applications of 2'-O-Methoxyethyl (2'-O-MOE) Modification in RNAi Therapeutics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic chemical modification of small interfering RNAs (siRNAs) is a cornerstone of modern RNAi therapeutic development, aimed at enhancing their drug-like properties. Among the various modifications, the 2'-O-methoxyethyl (2'-O-MOE) substitution at the ribose sugar has emerged as a critical tool for improving the stability, efficacy, and safety profile of siRNA duplexes. While extensively utilized in the field of antisense oligonucleotides (ASOs), the application of 2'-O-MOE in RNAi therapeutics presents unique considerations and opportunities. This document provides detailed application notes on the use of 2'-O-MOE in RNAi, summarizing key quantitative data and offering experimental protocols for its evaluation.

Key Advantages of 2'-O-MOE Modification in RNAi

The incorporation of 2'-O-MOE modifications into siRNA strands offers several distinct advantages that address the inherent challenges of using unmodified RNA as a therapeutic agent.

-

Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and intracellularly. This increased stability prolongs the half-life of the siRNA, allowing for a more sustained gene silencing effect.[1]

-

Increased Binding Affinity: 2'-O-MOE modification pre-organizes the ribose sugar into a C3'-endo conformation, which is favorable for A-form duplexes, typical of RNA-RNA interactions. This leads to a higher binding affinity of the siRNA for its target mRNA, potentially increasing potency. Each 2'-O-MOE modification can increase the melting temperature (Tm) of a duplex by approximately 0.9 to 1.7°C.[2]

-

Improved Specificity and Reduced Off-Target Effects: Strategic placement of 2'-O-MOE modifications can influence the loading of the siRNA strands into the RNA-Induced Silencing Complex (RISC).[3] Studies have shown that modifications at specific positions can favor the loading of the intended guide strand while discouraging the loading of the passenger strand, thereby reducing off-target gene silencing.[3][4]

-

Favorable Pharmacokinetic and Pharmacodynamic Properties: The enhanced stability and protein binding characteristics of 2'-O-MOE modified oligonucleotides contribute to improved pharmacokinetic profiles, including longer tissue half-lives.[5][6]

-

Reduced Immunogenicity: Chemical modifications at the 2' position of the ribose, including 2'-O-MOE, can help to mitigate the activation of the innate immune system by siRNAs, which is a common concern for unmodified RNA molecules.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of 2'-O-MOE and other relevant 2' modifications on siRNA properties.

Table 1: Impact of 2' Modifications on Duplex Thermal Stability

| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |

| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.7 | [2] |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [8] |

| 2'-Fluoro (2'-F) | ~+2.5 | [9] |

Table 2: Effect of Site-Specific 2'-O-MOE Modification on siRNA Activity and Specificity

| siRNA Target | Modification Strategy | On-Target Silencing Activity | Off-Target (Passenger Strand) Activity | RISC Loading of Guide Strand | RISC Loading of Passenger Strand | Reference |

| Cdc2 | Unmodified | High | Significant | High | Significant | [3] |

| Cdc2 | MOE at positions 9 & 10 of guide strand | Maintained/Improved | Markedly Reduced | Increased | Markedly Decreased | [3] |

| ICAM1 | Combined MOE (guide strand) and 2'-OMe (passenger strand) | Maintained | Eliminated | Not reported | Not reported | [3] |

Signaling Pathways and Experimental Workflows

RNA Interference (RNAi) Pathway

The following diagram illustrates the key steps in the RNAi pathway, from the introduction of a modified siRNA to the cleavage of the target mRNA.

Caption: The RNAi pathway initiated by a 2'-O-MOE modified siRNA.

Experimental Workflow for Evaluating 2'-O-MOE Modified siRNAs

This diagram outlines a typical workflow for the design, synthesis, and evaluation of siRNAs containing 2'-O-MOE modifications.

Caption: A streamlined workflow for the development of 2'-O-MOE modified siRNA therapeutics.

Experimental Protocols

Protocol 1: In Vitro Screening of 2'-O-MOE Modified siRNA Efficacy

Objective: To determine the gene silencing efficiency of 2'-O-MOE modified siRNAs in a cell-based assay.

Materials:

-

Target cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Unmodified and 2'-O-MOE modified siRNAs targeting the gene of interest

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

96-well cell culture plates

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR)

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

siRNA Transfection Complex Preparation:

-

For each well, dilute the desired final concentration of siRNA (e.g., 10 nM) in Opti-MEM.

-